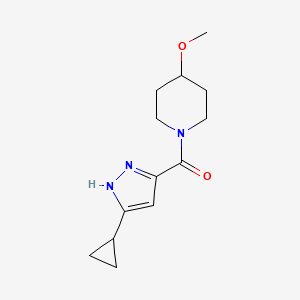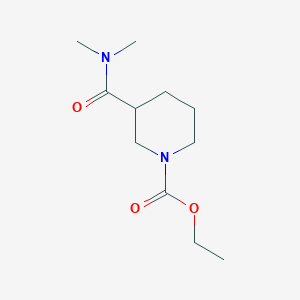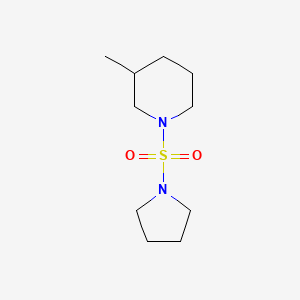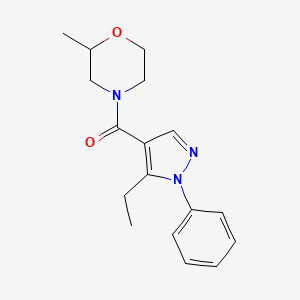
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have reported that this compound exerts its pharmacological effects by interacting with the opioid receptors in the brain. It has been suggested that this compound acts as a partial agonist of the mu-opioid receptor, which is responsible for its analgesic effects. This compound also inhibits the activity of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins, thereby exhibiting anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. Studies have reported that this compound exhibits potent analgesic and anti-inflammatory effects. This compound also inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potent pharmacological effects. This compound exhibits potent analgesic and anti-inflammatory effects, making it an ideal candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown promising results in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound exhibits toxic effects at higher concentrations.
Direcciones Futuras
There are several future directions for the research on (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone. One of the significant directions is to explore the potential of this compound as a drug candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to understand the mechanism of action of this compound fully. Additionally, future research should focus on exploring the potential of this compound in the treatment of cancer. Further studies are also needed to explore the toxicity profile of this compound and its potential side effects. Overall, the potential applications of this compound in various fields make it an exciting area of research.
Métodos De Síntesis
The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has been reported in various studies. One of the commonly used methods involves the reaction of 4-methoxypiperidine and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 4-methoxybenzyl chloride to obtain the final product. Another method involves the reaction of 4-methoxypiperidine and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in the presence of N,N'-carbonyldiimidazole and triethylamine. The resulting product is then treated with 4-methoxybenzyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent analgesic and anti-inflammatory effects. Therefore, it can be used as a potential drug candidate for the treatment of pain and inflammation-related disorders. This compound has also shown promising results in the treatment of cancer. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-10-4-6-16(7-5-10)13(17)12-8-11(14-15-12)9-2-3-9/h8-10H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZGXOITKIDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)







![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)

